

Isolation of 4'-O-Methylatalantoflavone from *Atalantia buxifolia*: A Technical Guide

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Compound of Interest

Compound Name: 4'-O-Methylatalantoflavone

Cat. No.: B13445858

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation and characterization of **4'-O-Methylatalantoflavone**, a flavonoid of potential pharmacological interest, from the plant *Atalantia buxifolia*. While this document is based on established phytochemical techniques, it is intended as an illustrative framework rather than a report of a specific, completed study.

Atalantia buxifolia (L.) Oliv., a member of the Rutaceae family, is known to produce a diverse array of secondary metabolites, including coumarins, alkaloids, and flavonoids.^[1] Flavonoids, in particular, are a class of polyphenolic compounds widely investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, is a known target of many flavonoids, making them promising candidates for drug development, particularly in oncology.^{[1][2][3]}

This guide details a hypothetical but plausible experimental workflow for the isolation of **4'-O-Methylatalantoflavone**, presents its predicted spectroscopic data for identification purposes, and illustrates its potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols describe a multi-step process for the extraction, fractionation, and purification of **4'-O-Methylatalantoflavone** from the aerial parts of *Atalantia buxifolia*.

Plant Material Collection and Preparation

Fresh aerial parts (leaves and stems) of *Atalantia buxifolia* are collected and authenticated. The plant material is then washed with distilled water to remove any debris, shade-dried at room temperature for 10-14 days, and pulverized into a coarse powder using a mechanical grinder.

Extraction

The powdered plant material (approximately 1 kg) is subjected to exhaustive extraction with methanol (5 L) at room temperature for 72 hours with occasional shaking. The extraction process is repeated three times. The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. Each partitioning step is performed three times. The resulting fractions are concentrated in vacuo to yield the respective solvent fractions. Based on the expected polarity of a methylated flavone, the ethyl acetate fraction is prioritized for further isolation work.

Column Chromatography

The dried ethyl acetate fraction (approximately 50 g) is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions showing the presence of the target compound are further purified by preparative HPLC.

- Column: C18, 250 x 10 mm, 5 μ m
- Mobile Phase: A gradient of methanol and water.
- Flow Rate: 4 mL/min
- Detection: UV at 254 nm

The peak corresponding to **4'-O-Methylatalantoflavone** is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation

The following tables summarize the predicted quantitative data for the isolated **4'-O-Methylatalantoflavone**. These values are based on data reported for structurally similar methylated flavones.

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **4'-O-Methylatalantoflavone** in CDCl_3

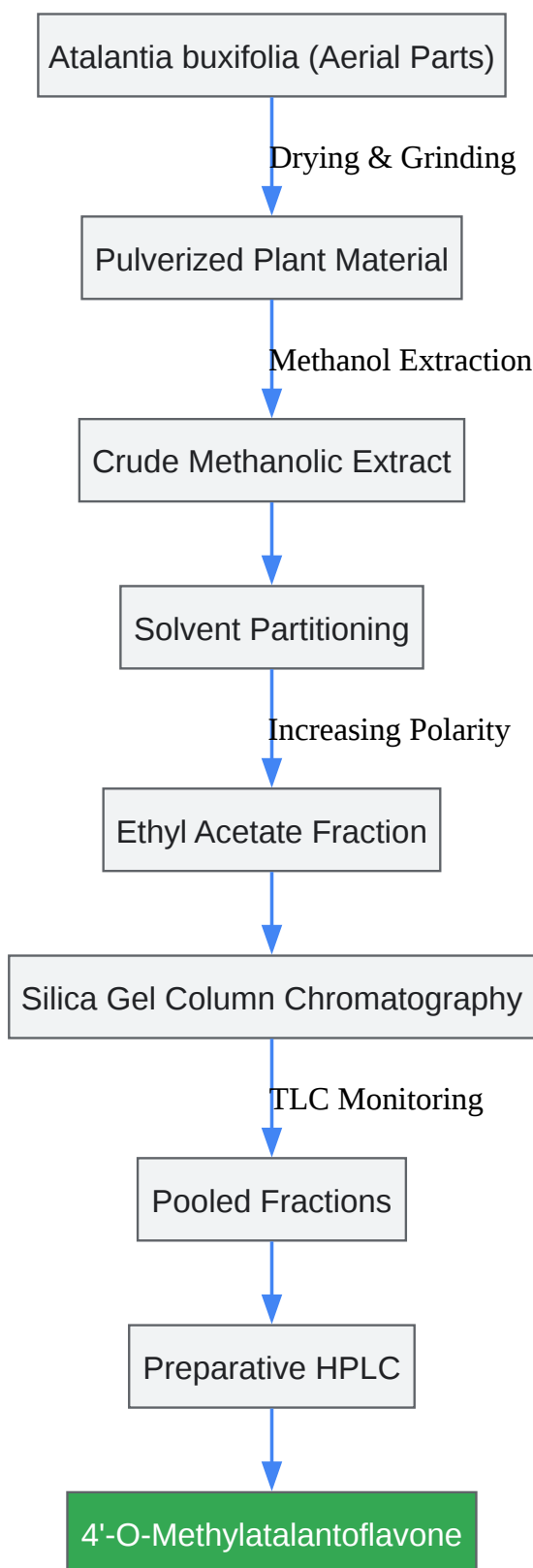
Position	δC (ppm)	δH (ppm, J in Hz)
2	163.5	-
3	107.0	6.80 (s)
4	182.0	-
5	162.0	-
6	98.5	6.35 (d, 2.0)
7	165.0	-
8	93.5	6.50 (d, 2.0)
9	157.5	-
10	104.0	-
1'	123.0	-
2'	128.0	7.85 (d, 8.8)
3'	114.5	7.00 (d, 8.8)
4'	162.5	-
5'	114.5	7.00 (d, 8.8)
6'	128.0	7.85 (d, 8.8)
4'-OCH ₃	55.5	3.90 (s)

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Calculated m/z	Observed m/z	Molecular Formula
ESI+	[M+H] ⁺	283.0652	C ₁₆ H ₁₁ O ₅
ESI-	[M-H] ⁻	281.0506	C ₁₆ H ₉ O ₅

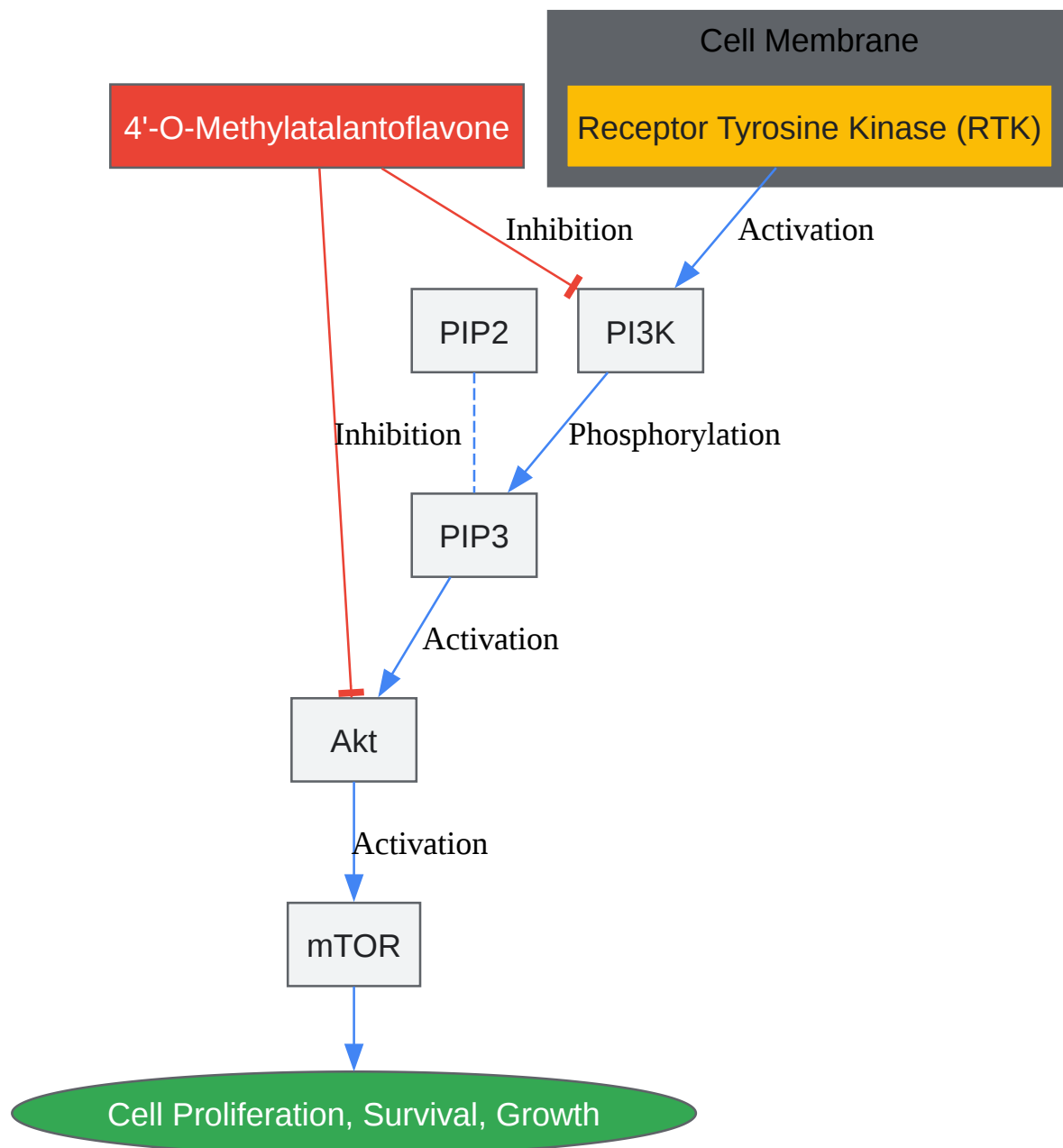
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of **4'-O-Methylatalantoflavone** and its potential inhibitory effect on the PI3K/Akt/mTOR signaling pathway.



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Caption: Experimental workflow for the isolation of **4'-O-Methylatalantoflavone**.



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